2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
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Description
2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
DNA replication and transcription . Disruption of these processes can lead to cell death, which is a desired outcome in the treatment of cancer .
Pharmacokinetics
The compound’s dna intercalation activity suggests that it is able to reach the cell nucleus, indicating successful absorption and distribution
Result of Action
The compound’s interaction with DNA leads to disruption of critical cellular processes such as replication and transcription . This can result in cell death , making the compound potentially useful as an anticancer agent . In fact, certain derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising anticancer activity against various cancer cell lines .
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c1-12-8-9-13(21)10-15(12)22-17(28)11-26-20(29)27-16-7-5-4-6-14(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMEPVBLPWZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.